Stereoselective Block of hKv1.5 Cardiac Potassium Channels: 7-Fold Higher Potency of (R)-(+)-Bupivacaine vs. (S)-(−)-Bupivacaine
(R)-(+)-Bupivacaine exhibits a 7-fold greater potency for blocking human cardiac hKv1.5 potassium channels compared to (S)-(−)-bupivacaine, as measured by Kd values of 4.1 μmol/L versus 27.3 μmol/L, respectively [1]. This high stereoselectivity ratio suggests a tight molecular fit between the (R)-enantiomer and the channel binding site, a phenomenon not observed to the same degree with sodium channel blockade.
R:S ratio 0.15
| Evidence Dimension | Binding affinity (Kd) for hKv1.5 cardiac potassium channel block |
|---|---|
| Target Compound Data | Kd = 4.1 μmol/L |
| Comparator Or Baseline | (S)-(−)-Bupivacaine (levobupivacaine): Kd = 27.3 μmol/L |
| Quantified Difference | 7-fold higher potency (R:S ratio = 0.15 for Kd values) |
| Conditions | Patch-clamp electrophysiology on cloned human hKv1.5 channels expressed in mammalian cells |
Why This Matters
This 7-fold potency differential establishes (R)-(+)-bupivacaine as the essential reference standard for investigating stereoselective cardiac ion channel pharmacology and for differentiating cardiac safety signals in preclinical development.
- [1] Franqueza L, Longobardo M, Vicente J, et al. Molecular Determinants of Stereoselective Bupivacaine Block of hKv1.5 Channels. Circulation Research. 1997;81(6):1053-1064. doi:10.1161/01.RES.81.6.1053. View Source
